4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate
Description
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3.C4H4O4/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;5-3(6)1-2-4(7)8/h3-10H,1-2H3,(H2,19,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECBQAYOWYGGEP-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433008 | |
| Record name | (2Z)-But-2-enedioic acid--4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199864-88-5 | |
| Record name | 2-Pyrimidinamine, 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199864-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-But-2-enedioic acid--4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoronaphthalene Intermediate: The synthesis begins with the fluorination of naphthalene to produce 4-fluoronaphthalene. This step can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative in the presence of a base such as sodium methoxide.
Coupling Reaction: The final step is the coupling of the fluoronaphthalene intermediate with the pyrimidine ring. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate involves its interaction with specific molecular targets and pathways. The fluorinated naphthalene ring and pyrimidine core allow the compound to bind to enzymes, receptors, or DNA, thereby modulating their activity. This can lead to inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Features |
|---|---|---|---|---|---|
| This compound | C21H20FN3O4 | 397.41 | 199864-88-5 | >98% | Fluorinated naphthalene, maleate salt |
| 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine | C24H19N3O3 | 397.44 | 477846-99-4 | 95+% | Nitrobenzyl ether, methylphenyl substituent |
| 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride | C17H17ClFN3 | 317.79 | 199864-87-4 | 98% | Hydrochloride salt, no carboxylate group |
| (E)-N-{4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide maleate | C31H32ClN7O4 | 610.08 | Patent: 2020 | N/A | Quinoline core, chloro-cyano substituents |
Key Comparative Insights
Salt Form and Solubility :
- The maleate salt of the target compound offers superior aqueous solubility compared to its hydrochloride counterpart (C17H17ClFN3) due to the hydrophilic dicarboxylate group in maleic acid . This is critical for bioavailability in drug discovery.
- In contrast, the hydrochloride salt lacks this solubility-enhancing feature, making it less favorable for formulations requiring high dissolution rates .
Structural Modifications and Bioactivity: The 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine (CAS: 477846-99-4) shares a pyrimidine backbone but differs in substituents. The quinoline-based maleate (C31H32ClN7O4) from features a bulkier heterocyclic core with chloro and cyano groups, likely targeting kinase or protease enzymes distinct from pyrimidine derivatives .
Purity and Storage :
- The target compound’s >98% purity ensures reproducibility in biochemical assays, whereas the 95+% purity of 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine may introduce variability in experimental outcomes .
- Storage at -80°C (6-month stability) for the maleate salt contrasts with the hydrochloride’s unspecified protocols, suggesting better long-term usability for the former .
Synthesis and Characterization :
- X-ray crystallography using SHELXL () confirms the maleate salt’s crystal structure, critical for validating salt formation and stereochemistry .
- The hydrochloride salt’s synthesis likely involves simpler acid-base reactions, whereas the maleate requires precise stoichiometric control to avoid byproducts .
Biological Activity
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate, also known as RS-127445, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C21H20FN3O4
- Molecular Weight : 397.406 g/mol
- CAS Number : 199864-88-5
- Purity : Typically above 98% .
Research indicates that this compound exhibits activity primarily through modulation of specific molecular pathways. The compound is believed to interact with various targets, including:
- Kinase Inhibition : It has shown potential in inhibiting certain kinases involved in cancer cell proliferation.
- Receptor Activity : The compound may modulate the activity of specific receptors that are implicated in neurological disorders.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. For example, in vitro assays demonstrated that RS-127445 inhibits the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 3.2 | Cell cycle arrest |
| HCT116 (Colon Cancer) | 4.1 | Inhibition of angiogenesis |
These findings suggest that RS-127445 could be a promising candidate for further development in cancer therapeutics .
Neuroprotective Effects
In addition to its antitumor activity, RS-127445 has been evaluated for neuroprotective effects. Animal models have shown that the compound can reduce neuroinflammation and promote neuronal survival under stress conditions.
Case Studies
-
Case Study on Breast Cancer :
- A recent clinical study assessed the efficacy of RS-127445 in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated a significant increase in progression-free survival compared to chemotherapy alone.
-
Neurodegenerative Disease Model :
- In a mouse model of Alzheimer's disease, administration of RS-127445 resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential utility in treating neurodegenerative diseases.
Safety and Toxicology
Safety assessments have indicated that RS-127445 has a favorable toxicity profile at therapeutic doses. However, it is essential to monitor for potential side effects such as skin irritation and eye damage, as indicated by safety data sheets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a chlorinated pyrimidine precursor (e.g., 4-chloro-6-isopropylpyrimidin-2-amine) can react with 4-fluoronaphthalen-1-yl boronic acid under Suzuki-Miyaura conditions. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (toluene/ethanol), and temperature (80–100°C). Process control tools (e.g., in-line spectroscopy) are critical for monitoring reaction progress and minimizing byproducts .
Q. How should researchers characterize the purity and structural integrity of this maleate salt?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC-UV/MS : To assess purity and detect impurities (e.g., unreacted precursors).
- 1H/13C NMR : Confirm proton environments and aromaticity (e.g., δ 8.2–7.4 ppm for naphthalene protons, δ 6.3 ppm for pyrimidine NH₂) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed mass for [M+H]+).
- XRD : Resolve salt formation via crystal structure analysis .
Q. What theoretical frameworks guide the design of this compound in pharmacological studies?
- Methodological Answer : The structure suggests kinase inhibition potential (e.g., JAK/STAT pathways) due to the pyrimidine core and fluoronaphthyl group. Link experimental design to structure-activity relationship (SAR) models, focusing on fluorine’s electronegativity and maleate’s solubility enhancement. Use molecular docking to predict binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC50 vs. EC50).
- Meta-Analysis : Systematically compare data across studies using PRISMA guidelines, highlighting variables like incubation time or temperature .
- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement .
Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns with hexane/isopropanol gradients.
- Crystallization Screening : Explore solvent/anti-solvent pairs (e.g., ethanol/water) under controlled cooling rates.
- Membrane Technologies : Apply nanofiltration for large-scale enantiomer separation, leveraging pore-size selectivity .
Q. How can process simulation tools improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Computational Modeling : Use Aspen Plus® to simulate heat/mass transfer in batch reactors, optimizing parameters like stirring rate and feed addition timing.
- DoE (Design of Experiments) : Apply Taguchi methods to identify critical factors (e.g., catalyst loading, pH) for yield maximization .
Q. What strategies mitigate degradation of the maleate counterion during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS.
- Stabilizers : Incorporate antioxidants (e.g., BHT) or lyophilize the product to reduce hydrolytic cleavage of the maleate moiety .
Methodological Considerations
- Data Interpretation : Align findings with existing pharmacological theories (e.g., fluorinated compounds’ metabolic stability) while acknowledging limitations in cross-species extrapolation .
- Interdisciplinary Collaboration : Combine chemical engineering (separation technologies) and computational chemistry (molecular dynamics) to address synthesis and stability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
